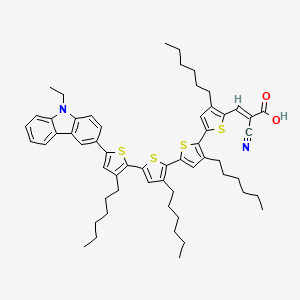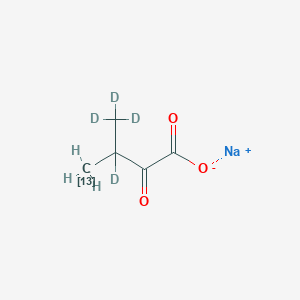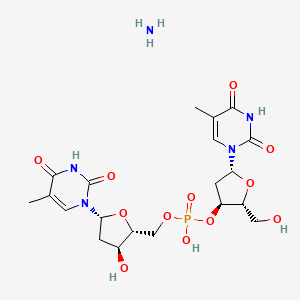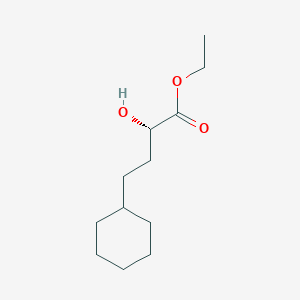
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one is a complex organic compound characterized by the presence of multiple fluorine atoms and a morpholine ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one typically involves multiple steps, including the introduction of fluorine atoms and the formation of the morpholine ring. One common synthetic route may involve the following steps:
Fluorination: Introduction of fluorine atoms to the precursor molecule using reagents such as diethylaminosulfur trifluoride (DAST) or sulfur tetrafluoride (SF4).
Formation of Oxolane Ring: Cyclization reactions to form the oxolane ring, often using reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Morpholine Ring Formation: Introduction of the morpholine ring through nucleophilic substitution reactions, using reagents such as morpholine and appropriate leaving groups.
Industrial Production Methods
Industrial production of this compound may involve scaling up the laboratory synthesis methods, optimizing reaction conditions for higher yields and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Analyse Des Réactions Chimiques
Types of Reactions
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions using reagents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can yield reduced forms of the compound.
Substitution: Nucleophilic substitution reactions can occur, where the fluorine atoms or other functional groups are replaced by nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: KMnO4, CrO3, H2O2
Reduction: LiAlH4, NaBH4, H2/Pd
Substitution: NaH, KOtBu, morpholine
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Applications De Recherche Scientifique
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of fluorinated compounds.
Biology: Studied for its potential interactions with biological molecules, including enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: Utilized in the development of advanced materials, including polymers and coatings, due to its unique chemical properties.
Mécanisme D'action
The mechanism of action of 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. The compound’s fluorine atoms can enhance its binding affinity to certain enzymes or receptors, potentially leading to inhibition or activation of these targets. The morpholine ring may also contribute to its biological activity by facilitating interactions with cellular components.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)ethan-1-one: Lacks the morpholine ring, making it less versatile in biological applications.
2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(piperidin-4-yl)ethan-1-one: Contains a piperidine ring instead of a morpholine ring, which may alter its chemical and biological properties.
Uniqueness
The presence of both the fluorinated oxolane ring and the morpholine ring in 2,2-Difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-(morpholin-4-yl)ethan-1-one makes it unique compared to similar compounds. This combination of structural features can enhance its chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
5190-45-4 |
|---|---|
Formule moléculaire |
C10H8F9NO3 |
Poids moléculaire |
361.16 g/mol |
Nom IUPAC |
2,2-difluoro-2-(2,3,3,4,4,5,5-heptafluorooxolan-2-yl)-1-morpholin-4-ylethanone |
InChI |
InChI=1S/C10H8F9NO3/c11-6(12,5(21)20-1-3-22-4-2-20)9(17)7(13,14)8(15,16)10(18,19)23-9/h1-4H2 |
Clé InChI |
LSLSYZVEGQDWAI-UHFFFAOYSA-N |
SMILES canonique |
C1COCCN1C(=O)C(C2(C(C(C(O2)(F)F)(F)F)(F)F)F)(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![2,6-dibromo-4-[3-(3,5-dibromo-4-hydroxy-2-methylphenyl)-1,1-dioxo-2,1λ6-benzoxathiol-3-yl]-3-methylphenol;2-[[4-(dimethylamino)phenyl]diazenyl]benzoic acid](/img/structure/B12055924.png)
azanium](/img/structure/B12055927.png)



![Dichloropalladium;dicyclohexyl-[4-(dimethylamino)phenyl]phosphanium](/img/structure/B12055951.png)
![3-(2,4,6-Trimethylphenyl)-5,6,7,8-tetrahydro-4H-cyclohepta[d][1,3]thiazol-3-ium perchlorate](/img/structure/B12055952.png)


![N'-[(E)-1-(4-Hydroxy-3-methoxyphenyl)ethylidene]-2-{[5-(4-methylphenyl)-4-phenyl-4H-1,2,4-triazol-3-YL]sulfanyl}acetohydrazide](/img/structure/B12055969.png)
![3-(4,5-diphenyl-1H-imidazol-1-yl)-N'-[(E)-phenylmethylidene]propanehydrazide](/img/structure/B12055980.png)
